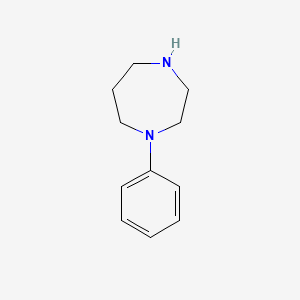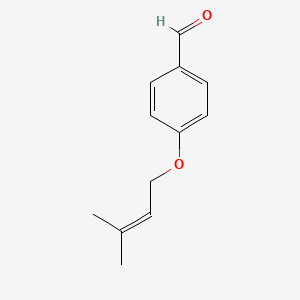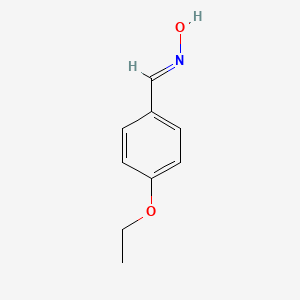
4-Ethoxybenzaldehyde oxime
描述
4-Ethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO2. It is derived from 4-ethoxybenzaldehyde and hydroxylamine. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.
作用机制
Target of Action
The primary target of 4-Ethoxybenzaldehyde oxime Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
The interaction of This compound with its targets involves the formation of oximes from aldehydes and ketones. This reaction occurs when the nitrogen in the oxime acts as a nucleophile, competing with oxygen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of oximes from aldehydes and ketones is a well-known biochemical process .
Result of Action
The molecular and cellular effects of This compound The formation of oximes from aldehydes and ketones can have various effects depending on the specific biochemical context .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of oximes .
生化分析
Biochemical Properties
4-Ethoxybenzaldehyde oxime plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is crucial in the context of neuroprotection and the treatment of neurodegenerative diseases . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to enhanced cholinergic signaling, which can improve cognitive function and memory. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways. This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of this compound to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter. Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, leading to changes in gene expression and cellular function. These interactions highlight the multifaceted nature of this compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases. At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism and cellular signaling. The compound interacts with enzymes such as acetylcholinesterase and other oxidoreductases, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, such as acetylcholine, and impact overall cellular metabolism. The involvement of this compound in these metabolic pathways highlights its potential as a modulator of biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells. Within cells, this compound is distributed to various subcellular compartments, including the cytoplasm and nucleus. The localization of this compound within these compartments is essential for its interaction with target biomolecules and its overall activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other biomolecules. The presence of targeting signals and post-translational modifications can influence the localization of this compound to specific compartments or organelles. These factors contribute to the compound’s ability to modulate cellular processes and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the condensation reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like methanol at room temperature, yielding the oxime as a product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethoxybenzonitrile.
Reduction: 4-Ethoxybenzylamine.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
4-Ethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a precursor in the preparation of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
Benzaldehyde oxime: Similar structure but lacks the ethoxy group.
4-Methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of an ethoxy group.
4-Hydroxybenzaldehyde oxime: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxybenzaldehyde oxime is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.
属性
IUPAC Name |
(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVABYZHRUUEC-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



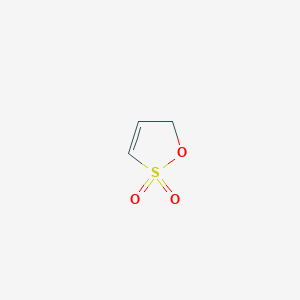
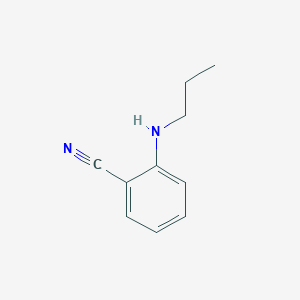
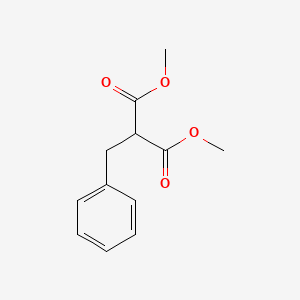
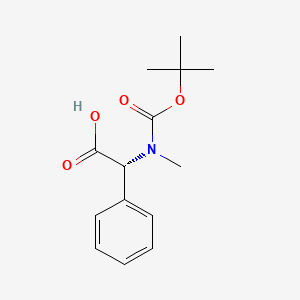
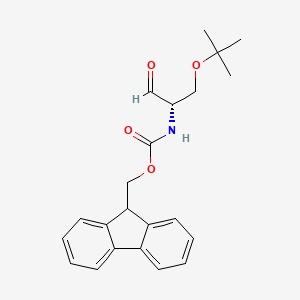
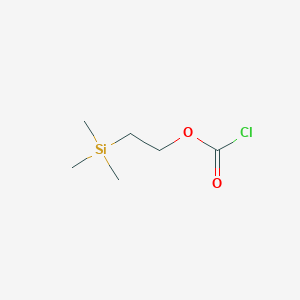
![(1R,2R,4R,5S,7R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1366712.png)

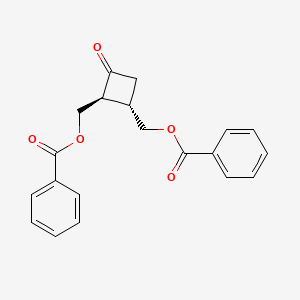
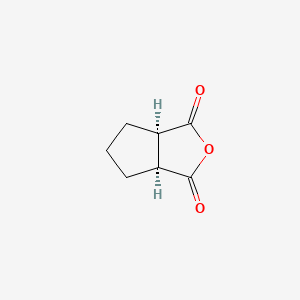
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
